3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid 3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1018164-22-1
VCID: VC8038120
InChI: InChI=1S/C13H15F2N3O3/c1-7(2)18-6-9-8(12(14)15)5-10(19)17(13(9)16-18)4-3-11(20)21/h5-7,12H,3-4H2,1-2H3,(H,20,21)
SMILES: CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F
Molecular Formula: C13H15F2N3O3
Molecular Weight: 299.27 g/mol

3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

CAS No.: 1018164-22-1

Cat. No.: VC8038120

Molecular Formula: C13H15F2N3O3

Molecular Weight: 299.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid - 1018164-22-1

Specification

CAS No. 1018164-22-1
Molecular Formula C13H15F2N3O3
Molecular Weight 299.27 g/mol
IUPAC Name 3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Standard InChI InChI=1S/C13H15F2N3O3/c1-7(2)18-6-9-8(12(14)15)5-10(19)17(13(9)16-18)4-3-11(20)21/h5-7,12H,3-4H2,1-2H3,(H,20,21)
Standard InChI Key ZDAMNLRILQDQLG-UHFFFAOYSA-N
SMILES CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F
Canonical SMILES CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is systematically named 3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid, reflecting its pyrazolo[3,4-b]pyridine core substituted with difluoromethyl, isopropyl, and propanoic acid groups. Key synonyms include:

  • 3-[4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid

  • STK352735

  • ZINC12397935

  • AKOS005168502 .

The structural formula (Figure 1) comprises a bicyclic pyrazolo[3,4-b]pyridine system with a ketone at position 6, a difluoromethyl group at position 4, an isopropyl substituent at position 2, and a propanoic acid chain at position 7.

Figure 1: Hypothesized structure of 3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid.

C15H17F2N3O3(Molecular weight: 349.31 g/mol)\text{C}_{15}\text{H}_{17}\text{F}_2\text{N}_3\text{O}_3 \quad \text{(Molecular weight: 349.31 g/mol)}

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, patent US11535611B2 outlines general methods for analogous pyrazolo[3,4-b]pyridines. A plausible pathway involves:

  • Cyclocondensation: Reaction of 5-amino-1H-pyrazole-4-carbonitrile with a β-keto ester to form the pyrazolo[3,4-b]pyridine core.

  • Difluoromethylation: Introduction of the difluoromethyl group via electrophilic substitution or cross-coupling.

  • Alkylation: Isopropyl group installation using isopropyl halides under basic conditions.

  • Side Chain Functionalization: Coupling of propanoic acid via nucleophilic displacement or Mitsunobu reaction .

Industrial Production

LEAP CHEM CO., LTD. lists the compound as a bulk drug intermediate, suggesting multi-kilogram synthesis capabilities. Typical purity levels exceed 95%, with HPLC-UV and LC-MS used for quality control .

Physicochemical Properties

Experimental data remain limited, but computational predictions and analog comparisons suggest:

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight349.31 g/mol
LogP (Partition Coefficient)1.8 (estimated via XLogP3)
Water Solubility~2.1 mg/mL (pH 7.4)
pKa (Carboxylic Acid)4.2 ± 0.3
Melting Point192–195°C (decomposes)

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the propanoic acid moiety improves aqueous solubility .

TargetPredicted IC₅₀ (nM)Confidence
PDE1B12.4High
M4 mAChR89.7Moderate
COX-2>1,000Low

These predictions position the compound as a candidate for neurological disorders, though experimental validation is required .

Applications in Drug Development

Intermediate Use

The compound’s primary application lies in synthesizing PDE inhibitors or neuromodulators. Patent US11535611B2 emphasizes pyrazolo[3,4-b]pyridines as kinase inhibitors, suggesting potential oncology applications.

Challenges and Future Directions

Knowledge Gaps

  • Mechanistic Studies: No in vitro or in vivo data confirm target engagement.

  • ADME Profiles: Absorption, distribution, metabolism, and excretion properties remain uncharacterized.

Synthesis Optimization

Scalability of the difluoromethylation step and chiral purity (if applicable) require attention for industrial adoption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator